![molecular formula C7H7BrFN B1400398 3-bromo-2-fluoro-N-methylaniline CAS No. 943830-86-2](/img/structure/B1400398.png)
3-bromo-2-fluoro-N-methylaniline
Overview
Description
3-Bromo-2-fluoro-N-methylaniline, also known as 3-BFM, is an organic compound belonging to the family of anilines. It is a colorless liquid with a pungent odor, and it is soluble in water, ethanol, and ether. 3-BFM is an important intermediate in the synthesis of organic compounds, and it is widely used in the pharmaceutical industry, as well as in the production of a variety of products. It is also used as a reagent in laboratory experiments.
Scientific Research Applications
Palladium-Catalyzed Synthesis and Optical Properties
A study by Rizwan et al. (2021) explored the Palladium(0) catalyzed synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions. These derivatives were examined for their non-linear optical properties, reactivity, and structural features using Density Functional Theory (DFT) calculations. Such research illustrates the use of bromo-fluoroaniline derivatives in synthesizing complex molecules with potential applications in materials science and optical technologies (Rizwan et al., 2021).
Continuous Synthesis in Modular Microreaction Systems
Xie et al. (2020) demonstrated the continuous, homogeneous, and rapid synthesis of 4-bromo-3-methylanisole, a compound related to 3-bromo-2-fluoro-N-methylaniline, in a modular microreaction system. This study highlights the potential for efficient synthesis of bromo-fluoroaniline derivatives in industrial applications, particularly in the production of dyes and sensitive materials (Xie et al., 2020).
properties
IUPAC Name |
3-bromo-2-fluoro-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLVBFVHAHLHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-2-fluoro-N-methylaniline |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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